molecular formula C28H29N3O5S2 B2455413 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 475044-29-2

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2455413
CAS No.: 475044-29-2
M. Wt: 551.68
InChI Key: ALNURFJYWBGZHI-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core linked to a thiazole ring and a sulfamoyl group substituted with methoxyethyl chains

Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the diphenyl groups. The benzamide core is then synthesized and linked to the thiazole ring. The final step involves the introduction of the sulfamoyl group with methoxyethyl substitutions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The thiazole ring and diphenyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide include other sulfonamides and benzamide derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S2/c1-35-19-17-31(18-20-36-2)38(33,34)24-15-13-23(14-16-24)27(32)30-28-29-25(21-9-5-3-6-10-21)26(37-28)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNURFJYWBGZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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